An In-depth Technical Guide to 2-(2,4-Difluorophenyl)acetimidamide HCl: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 2-(2,4-Difluorophenyl)acetimidamide HCl: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-(2,4-Difluorophenyl)acetimidamide hydrochloride, a fluorinated organic compound with significant potential as a building block in medicinal chemistry and drug discovery. We will delve into its chemical structure, a detailed synthetic pathway, its physicochemical properties, and a thorough analytical characterization. Furthermore, we will explore its current and potential applications, particularly in the development of novel therapeutic agents.
Chemical Identity and Structural Elucidation
2-(2,4-Difluorophenyl)acetimidamide hydrochloride is the hydrochloride salt of the amidine functional group derived from 2-(2,4-difluorophenyl)acetonitrile. The presence of the difluorophenyl ring and the amidinium group imparts unique electronic and steric properties to the molecule, making it a valuable synthon in organic synthesis.
Chemical Structure:
Caption: Chemical structure of 2-(2,4-Difluorophenyl)acetimidamide Hydrochloride.
Molecular Formula: C₈H₉BrF₂N₂O
CAS Number: 723730-74-3[1]
Synthesis of 2-(2,4-Difluorophenyl)acetimidamide HCl
The most direct and widely applicable method for the synthesis of 2-(2,4-Difluorophenyl)acetimidamide HCl is the Pinner reaction.[2][3][4][5] This classical method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then converted to the desired amidine upon treatment with ammonia.
The starting material for this synthesis is 2-(2,4-difluorophenyl)acetonitrile.[6][7][8]
Synthesis Workflow
Caption: Pinner reaction workflow for the synthesis of 2-(2,4-Difluorophenyl)acetimidamide HCl.
Detailed Experimental Protocol
Materials:
-
2-(2,4-Difluorophenyl)acetonitrile
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride Gas
-
Anhydrous Ammonia Gas
-
Anhydrous Diethyl Ether
Procedure:
-
Formation of the Pinner Salt: A solution of 2-(2,4-difluorophenyl)acetonitrile (1 equivalent) in anhydrous ethanol (2-3 volumes) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube. The flask is cooled to 0°C in an ice bath. Dry hydrogen chloride gas is then bubbled through the solution with vigorous stirring. The reaction is monitored by the precipitation of the white, crystalline ethyl 2-(2,4-difluorophenyl)acetimidate hydrochloride (Pinner salt). The introduction of HCl is continued until the solution is saturated and precipitation is complete. The reaction mixture is typically stirred at 0°C for an additional 1-2 hours.
-
Ammonolysis: The precipitated Pinner salt is collected by filtration under a nitrogen atmosphere, washed with anhydrous diethyl ether to remove any unreacted starting material and excess HCl, and quickly transferred to another flame-dried flask. A solution of anhydrous ammonia in anhydrous ethanol (prepared by bubbling dry ammonia gas through cold anhydrous ethanol) is added to the Pinner salt at 0°C. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the precipitated ammonium chloride is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude 2-(2,4-Difluorophenyl)acetimidamide hydrochloride. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to afford the final product as a white to off-white crystalline solid.
Physicochemical Properties
The physicochemical properties of 2-(2,4-Difluorophenyl)acetimidamide HCl are crucial for its handling, formulation, and application in various chemical processes.
| Property | Value | Source |
| Molecular Weight | 206.62 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Predicted |
| Melting Point | Not available. Predicted to be in the range of 180-220 °C. | - |
| Solubility | Soluble in water and lower alcohols (e.g., methanol, ethanol).[9] Insoluble in non-polar organic solvents. | Predicted |
| pKa | Not available. The amidinium proton is expected to have a pKa in the range of 10-12. | Predicted |
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 2-(2,4-Difluorophenyl)acetimidamide HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons, and the protons of the amidinium group. The aromatic protons will appear as complex multiplets in the range of δ 7.0-7.5 ppm due to fluorine coupling. The methylene protons will likely appear as a singlet around δ 4.0 ppm. The NH₂ and NH protons of the amidinium group will be observed as broad singlets, and their chemical shifts will be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methylene carbon, and the amidinium carbon. The carbon atoms attached to fluorine will exhibit characteristic C-F coupling. The amidinium carbon is expected to resonate in the range of δ 160-170 ppm.[10]
-
¹⁹F NMR: The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring, with characteristic coupling patterns.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the different functional groups present in the molecule.[11]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (amidinium) | 3400-3100 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 2950-2850 |
| C=N stretch (amidinium) | 1680-1640 |
| C=C stretch (aromatic) | 1600-1450 |
| C-F stretch | 1250-1100 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ corresponding to the free base.
Applications in Drug Discovery and Development
The 2-(2,4-difluorophenyl)acetimidamide moiety is a key structural feature in a variety of biologically active compounds. The presence of the difluoro-substituted phenyl ring can enhance metabolic stability and binding affinity to target proteins. The amidine group can participate in hydrogen bonding interactions and can also serve as a bioisostere for other functional groups.
Potential therapeutic areas where derivatives of 2-(2,4-Difluorophenyl)acetimidamide HCl may find applications include:
-
Antifungal Agents: The 2,4-difluorophenyl group is a common feature in many azole antifungal drugs.[12]
-
Kinase Inhibitors: Fluorinated phenyl groups are often incorporated into kinase inhibitors to improve their potency and selectivity.
-
Other Therapeutic Areas: The versatility of the amidine group allows for its incorporation into a wide range of molecular scaffolds, opening up possibilities for the development of novel drugs for various diseases.[13]
Conclusion
2-(2,4-Difluorophenyl)acetimidamide hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. This guide has provided a comprehensive overview of its synthesis via the Pinner reaction, its key physicochemical properties, and its analytical characterization. The insights into its potential applications in drug discovery highlight the importance of this compound for researchers and scientists working on the development of new therapeutic agents.
References
- Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Ber. Dtsch. Chem. Ges.1877, 10, 1889–1897.
- J&K Scientific. Pinner Reaction. J&K Scientific Website. Accessed February 15, 2026.
- NROChemistry. Pinner Reaction. NROChemistry Website. Accessed February 15, 2026.
- Organic Chemistry Portal. Pinner Reaction. Organic Chemistry Portal Website. Accessed February 15, 2026.
- CymitQuimica. (2,4-difluorophenyl)acetonitrile. CymitQuimica Website. Accessed February 15, 2026.
- PubChem. 2,4-Difluorophenylacetonitrile.
- GSRS. 2,4-DIFLUOROPHENYLACETONITRILE.
- Hu, Y., et al. Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates. Eur. J. Med. Chem.2014, 74, 473-482.
- BLDpharm. 2-(2,4-Difluorophenyl)acetimidamide. BLDpharm Website. Accessed February 15, 2026.
- Wikipedia. Acetamidine hydrochloride. Wikipedia Website. Accessed February 15, 2026.
- ChemicalBook. Acetamidine hydrochloride(124-42-5) 13C NMR spectrum. ChemicalBook Website. Accessed February 15, 2026.
- University of Calgary. Ch13 - Sample IR spectra. University of Calgary Website. Accessed February 15, 2026.
- UCLA. IR Absorption Table. UCLA Website. Accessed February 15, 2026.
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